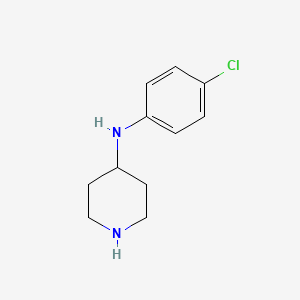

N-(4-chlorophenyl)piperidin-4-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOHNRMFXQLTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-67-0 | |

| Record name | N-(4-chlorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core basic physicochemical properties of N-(4-chlorophenyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on predicted properties and outlines comprehensive experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering the necessary theoretical and methodological framework to investigate this and similar molecules.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The basicity of the amine groups in this molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and target binding. Understanding these fundamental characteristics is paramount for the rational design and development of new therapeutic agents. This guide summarizes the available predicted data and provides detailed standard operating procedures for the experimental determination of key basic properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | PubChemLite[1] |

| Molecular Weight | 210.7 g/mol | - |

| Predicted XlogP | 2.7 | PubChemLite[1] |

| Predicted pKa | Not Available | - |

| Predicted Aqueous Solubility | Not Available | - |

Biological Activity Context

While specific biological activities for this compound are not extensively documented, the broader class of 4-aminopiperidine derivatives has been investigated for various therapeutic applications. Research on structurally related compounds can provide insights into potential areas of investigation:

-

Antifungal Agents: A study on 4-aminopiperidines identified novel compounds with significant antifungal activity, suggesting they target ergosterol biosynthesis by inhibiting sterol C14-reductase and sterol C8-isomerase.[2]

-

Protein Kinase B (PKB/Akt) Inhibition: 4-amino-4-benzylpiperidine derivatives have been developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (PKB), a key component in cell signaling pathways that are often deregulated in cancer.[3]

-

Antimicrobial Activity: A study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, which contains the N-(4-chlorophenyl) moiety, demonstrated antimicrobial activity against various bacterial and fungal strains.[4]

These findings suggest that this compound could be a valuable scaffold for exploring new agents in oncology and infectious diseases.

Experimental Protocols

To address the gap in experimental data, the following detailed protocols are provided for the determination of pKa and kinetic solubility.

Determination of pKa by Potentiometric Titration

This method is a highly precise technique for determining the acid dissociation constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[5]

Methodology:

-

Preparation of Solutions:

-

Calibration of the Potentiometer:

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[6]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[6][7]

-

Acidify the sample solution to approximately pH 1.8-2.0 using 0.1 M HCl.[6]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the volume required to reach the equivalence point has been added.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[6]

-

Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[8][9][10] The shake-flask method followed by UV/Vis or LC-MS analysis is a common approach.[8][11]

Methodology:

-

Preparation of Solutions:

-

Assay Procedure:

-

Add 490 µL of the PBS buffer to a microcentrifuge tube or a well in a 96-well plate.[11]

-

Add 10 µL of the 20 mM DMSO stock solution to the buffer. This results in a final theoretical concentration of 400 µM with 2% DMSO.[11]

-

Prepare each sample in duplicate for reproducibility.[11]

-

Seal the plate or tubes and place them on a thermomixer or shaker set to agitate (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours).[10][11]

-

-

Sample Analysis (Filtration and Quantification):

-

After incubation, separate any undissolved precipitate. This is typically achieved by filtering the samples through a solubility filter plate or by high-speed centrifugation.[8][11][12]

-

Transfer the clear filtrate or supernatant to a new plate for analysis.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as a UV/Vis spectrophotometer or LC-MS/MS.[8][11]

-

A standard calibration curve must be generated separately to accurately determine the concentration from the analytical signal.

-

-

Data Analysis:

-

Calculate the solubility by comparing the measured concentration of the dissolved compound to the theoretical maximum concentration.

-

The result is typically expressed in µg/mL or µM.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the core basic properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery, given the established biological activities of related compounds. This guide consolidates the limited available data and provides robust, detailed experimental protocols for determining its fundamental basic properties—pKa and solubility. The application of these standardized methods will enable researchers to generate the critical data needed to assess the compound's drug-like properties and to inform subsequent stages of development, including formulation and in vivo studies. The provided workflow serves as a general framework for the characterization of novel chemical entities.

References

- 1. PubChemLite - this compound (C11H15ClN2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(4-chlorophenyl)piperidin-4-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(4-chlorophenyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this paper combines predicted data with established experimental protocols for analogous structures. This approach aims to provide a robust foundation for researchers working with or synthesizing this and related molecules.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and, for comparative purposes, the experimentally determined properties of the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol. The distinction between these two compounds is critical for accurate research and development.

Table 1: Physicochemical Data Summary

| Property | This compound | 4-(4-chlorophenyl)piperidin-4-ol | Data Type |

| Molecular Formula | C₁₁H₁₅ClN₂ | C₁₁H₁₄ClNO | Calculated |

| Molecular Weight | 210.7 g/mol | 211.69 g/mol | Calculated |

| Boiling Point | 341.3 ± 37.0 °C | 344.5 °C at 760 mmHg | Predicted / Experimental |

| Melting Point | Not available | 137-140 °C | - / Experimental |

| Density | 1.162 ± 0.06 g/cm³ | ~1.2 g/cm³ | Predicted / Experimental |

| pKa | 10.04 ± 0.20 | 13.92 ± 0.20 | Predicted |

| LogP (XlogP) | 2.7 | 1.6 | Predicted |

| Water Solubility | Not available | 340 mg/L (20 °C) | - / Experimental |

| Appearance | Not available | White to creamy-white crystalline powder | - / Experimental |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination. These methods are standard in medicinal chemistry for the formation of C-N bonds in such scaffolds.

Reductive Amination Protocol

This is a widely used method for the synthesis of secondary and tertiary amines from ketones or aldehydes.[1][2] The protocol involves the reaction of a piperidone with 4-chloroaniline to form an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination Synthesis.

Methodology:

-

Imine Formation: To a solution of N-Boc-4-piperidone (1 equivalent) and 4-chloroaniline (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide. The mixture is stirred at room temperature until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.[1] The reaction is stirred at room temperature until the reduction of the imine is complete.

-

Workup and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-Boc protected product.

-

Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is neutralized to afford the final product, this compound.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method would involve the coupling of 4-aminopiperidine with 1-bromo-4-chlorobenzene or a similar aryl halide.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Methodology:

-

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reactants: 1-bromo-4-chlorobenzene (1 equivalent), N-Boc-4-aminopiperidine (1.2 equivalents), and an anhydrous aprotic solvent (e.g., toluene or dioxane) are added via syringe.

-

Reaction: The reaction mixture is heated to a temperature typically between 80-110 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Deprotection: The N-Boc protecting group is removed as described in the reductive amination protocol to yield the final product.

Potential Biological Activity and Signaling Pathways

Based on structurally related compounds, this compound could potentially interact with dopaminergic, serotonergic, or sigma receptors. For instance, related N-arylpiperazines have shown high affinity for dopamine D4 receptors.[7] Furthermore, the N-(4-chlorophenyl) moiety is present in compounds that exhibit kinase inhibitory activity, suggesting a potential role in modulating intracellular signaling cascades.[8]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the this compound scaffold, based on the activities of related molecules.

Hypothesized Signaling Pathway Interactions

Caption: Potential signaling pathway modulation by this compound.

This guide provides a foundational understanding of this compound, leveraging predictive data and established synthetic methodologies. Further experimental validation is necessary to confirm the predicted properties and explore the full biological potential of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ijnrd.org [ijnrd.org]

- 7. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-chlorophenyl)piperidin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of N-(4-chlorophenyl)piperidin-4-amine, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines detailed experimental protocols for solubility determination, provides a structured template for data presentation, and includes graphical representations of the experimental workflow to aid in study design and execution. This document is intended to be a practical resource for scientists working on the characterization and formulation of this compound.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in a range of organic solvents, is fundamental for its development as a potential therapeutic agent. Solubility data is critical for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. However, information on a structurally related compound, 4-(4-chlorophenyl)piperidin-4-ol, indicates modest solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with a reported water solubility of 340 mg/L[1][2]. While this provides some indication of potential solubility characteristics, empirical determination for this compound is essential for accurate and reliable data.

This guide provides a robust experimental protocol and data management structure to enable researchers to generate and compile a comprehensive solubility profile for this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to perform solubility assessments at controlled temperatures (e.g., 25 °C and 37 °C) to simulate laboratory and physiological conditions.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent | Dielectric Constant (at 20°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |

| Polar Protic | Methanol | 32.7 | |||

| Ethanol | 24.5 | ||||

| Isopropanol | 19.9 | ||||

| Water | 80.1 | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Acetonitrile | 37.5 | ||||

| N,N-Dimethylformamide (DMF) | 36.7 | ||||

| Acetone | 20.7 | ||||

| Non-Polar Aprotic | Dichloromethane (DCM) | 9.1 | |||

| Tetrahydrofuran (THF) | 7.5 | ||||

| Toluene | 2.4 | ||||

| Hexane | 1.9 |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature if necessary) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

Express the solubility in mg/mL or other appropriate units.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualizations

The following diagrams illustrate the experimental and logical workflows associated with determining and applying solubility data.

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Figure 2: Logical workflow for solvent selection in drug development.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, coupled with the provided data table template and workflow diagrams, offers a comprehensive approach to systematically determining and organizing the solubility profile of this compound. Accurate solubility data is a cornerstone of successful drug development, and it is anticipated that this guide will serve as a valuable resource for scientists engaged in the research and development of this compound and related compounds.

References

The N-(4-chlorophenyl)piperidin-4-amine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-chlorophenyl)piperidin-4-amine core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of targeted therapeutic agents. While the standalone molecule itself is not extensively characterized as a potent bioactive agent, its derivatives have demonstrated significant efficacy, most notably as inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). This technical guide will delve into the mechanism of action of prominent drug candidates derived from this scaffold, with a particular focus on ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway. This document will provide a comprehensive overview of the core's role in facilitating potent and selective kinase inhibition, supported by quantitative biochemical and cellular data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

The this compound Core: A Versatile Scaffold

The this compound moiety represents a "privileged scaffold" in drug design, a molecular framework that is capable of binding to multiple, distinct biological targets. Its structural features, including a basic piperidine nitrogen, an aromatic chlorophenyl group, and a strategically positioned amino group, provide a versatile platform for the synthesis of diverse chemical libraries. The 4-amino group, in particular, serves as a key attachment point for various side chains and functional groups that can be tailored to achieve high-affinity and selective interactions with specific protein targets.

While direct pharmacological data on this compound is limited, its true value lies in its application as a building block for more complex and potent molecules. The subsequent sections of this guide will focus on two prominent examples of such derivatives: AZD5363 (Capivasertib) and CCT128930, both of which are potent inhibitors of the Akt kinase.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3]

The primary mechanism of action for the derivatives discussed herein is the direct, ATP-competitive inhibition of Akt. By binding to the ATP-binding pocket of the Akt kinase domain, these compounds prevent the phosphorylation and subsequent activation of Akt's downstream substrates.[4][5] This blockade of Akt signaling leads to the inhibition of cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[6]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[2]

Once activated, Akt phosphorylates a wide range of downstream effector proteins that regulate various cellular functions. Key substrates of Akt include:

-

Glycogen synthase kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β, which is involved in cell cycle regulation and metabolism.

-

Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.

-

Proline-rich Akt substrate of 40 kDa (PRAS40): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1, a key regulator of protein synthesis.

-

Tuberous sclerosis complex 2 (TSC2): Akt phosphorylates and inhibits TSC2, another negative regulator of mTORC1.

The diagram below illustrates the central role of Akt in this signaling cascade and the point of intervention for this compound-based inhibitors.

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Prominent Derivatives and Quantitative Data

AZD5363 (Capivasertib)

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, pan-Akt inhibitor that incorporates the this compound scaffold.[7][8] It has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in clinical trials.[7][8]

CCT128930

CCT128930 is another potent, ATP-competitive inhibitor of Akt that features the this compound core structure.[4][5][9] It exhibits selectivity for Akt over other closely related kinases.[5][9]

The following tables summarize the in vitro inhibitory activities of AZD5363 and CCT128930 against Akt isoforms and in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Type |

| AZD5363 | Akt1 | 3 | Cell-free |

| Akt2 | 8 | Cell-free | |

| Akt3 | 8 | Cell-free | |

| CCT128930 | Akt2 | 6 | Cell-free |

| PKA | 168 | Cell-free | |

| p70S6K | 120 | Cell-free |

Data sourced from multiple studies.[5][10]

Table 2: Cellular Proliferation Inhibitory Activity (GI50)

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| AZD5363 | BT474c | Breast (HER2+, PIK3CA mutant) | < 3 |

| LNCaP | Prostate (PTEN-null) | < 3 | |

| MDA-MB-468 | Breast (PTEN-null) | < 3 | |

| CCT128930 | U87MG | Glioblastoma (PTEN-null) | Not specified |

| BT474 | Breast (HER2+, PIK3CA mutant) | Not specified |

GI50 is the concentration required to inhibit cell growth by 50%. Data for AZD5363 indicates that 41 out of 182 cell lines tested were sensitive with a GI50 < 3 µM.[7]

Experimental Protocols

Radiometric Kinase Assay (for Akt Inhibition)

This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against Akt kinase using a radiometric filter binding assay.[11][12]

Objective: To measure the IC50 value of a test compound for its ability to inhibit the phosphorylation of a substrate peptide by Akt kinase.

Materials:

-

Recombinant human Akt kinase (isoform-specific)

-

Biotinylated peptide substrate (e.g., Crosstide)

-

[γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

Test compound dissolved in DMSO

-

Streptavidin-coated filter plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions to the kinase assay buffer.

-

Add the Akt kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Wash the filter plate multiple times with wash buffer to remove unbound [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.

References

- 1. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]

- 2. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. CCT128930 is a novel and potent antagonist of TRPM7 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Targets of N-(4-chlorophenyl)piperidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets of N-(4-chlorophenyl)piperidin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural versatility and ability to interact with a range of pharmacologically relevant proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts.

Overview of Biological Targets

This compound and its derivatives have been investigated for their activity against a diverse array of biological targets implicated in various disease states. The core scaffold, characterized by a central piperidine ring linked to a 4-chlorophenyl group, serves as a versatile pharmacophore that can be chemically modified to achieve desired potency and selectivity. The primary biological targets identified for this class of compounds are detailed below.

G-Protein Coupled Receptors (GPCRs)

This scaffold has shown significant activity at several GPCRs, which are integral membrane proteins involved in a multitude of physiological processes.

-

Dopamine Receptors (D2 and D4): Derivatives have been explored as ligands for dopamine receptors, particularly the D2 and D4 subtypes, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1]

-

Serotonin Receptors (5-HT1A): The structural motif is also common in ligands for the 5-HT1A receptor, a target for anxiolytics and antidepressants.[1]

-

Adrenergic Receptors (α1): Activity at α1-adrenergic receptors has been noted, suggesting potential applications in cardiovascular and other conditions.[1]

-

Chemokine Receptors (CCR5): Certain piperidine derivatives have been developed as antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells.[2]

Enzymes

Beyond GPCRs, these derivatives have been shown to inhibit the activity of key enzymes.

-

Histone Deacetylases (HDACs): N-arylpiperidine-containing compounds have been investigated as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are major targets in oncology.[3]

-

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): In the field of infectious diseases, piperidine derivatives have been identified as inhibitors of MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5]

Ion Channels

-

NMDA Receptors (NR2B Subunit): The this compound scaffold is related to compounds that show affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in synaptic plasticity and neuronal function.[6][7]

Quantitative Data and Structure-Activity Relationships

The following tables summarize the quantitative data for various derivatives, highlighting the structure-activity relationships (SAR) at different biological targets.

Table 1: Activity of Piperidine Derivatives as MenA Inhibitors

| Compound ID | R Group (Western Moiety) | MenA IC50 (µM) | Mtb GIC50 (µM) |

| 1 (Lead) | (4-chlorophenyl)methanone | 22 ± 3 | 10 ± 1 |

| 9 | 4-fluorophenyl | 33 ± 5 | 14 ± 1 |

| 11 | 4-chlorophenyl | 22 ± 3 | 10 ± 1 |

Data extracted from a study on piperidine derivatives as MenA inhibitors. The core structure is related to this compound.[4]

Table 2: Activity of a Related Compound at Dopamine and Serotonin Receptors

| Compound | Target | IC50 (nM) |

| N-(3-Chlorophenyl)-1-methylpiperidin-4-amine | Dopamine D2 | 120 |

This data is for a structurally related compound and suggests the potential for the this compound scaffold to interact with these receptors.[8]

Table 3: Activity of a Pyrimidine Derivative as an HDAC Inhibitor

| Compound ID | Target | IC50 (µM) |

| L20 | HDAC1 | 0.684 |

| HDAC2 | 2.548 | |

| HDAC3 | 0.217 |

This data is for a 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative, a related scaffold, highlighting the potential for HDAC inhibition.[3]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the biological targets is crucial for predicting the pharmacological effects of this compound derivatives.

Dopamine D4 Receptor Signaling

The D4 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA). Antagonists of the D4 receptor block this pathway.

Caption: Dopamine D4 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D4 receptor, the 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, the βγ-subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycoba… [ouci.dntb.gov.ua]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

N-(4-chlorophenyl)piperidin-4-amine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)piperidin-4-amine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with a 4-chlorophenyl moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the pivotal role of this compound and its derivatives in the development of novel therapeutics, with a particular focus on their application as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to serve as a practical resource for professionals in the field.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The incorporation of a 4-chlorophenyl group into the piperidine framework, as seen in this compound, introduces favorable physicochemical properties, including increased lipophilicity and potential for specific hydrophobic interactions within protein binding pockets. This combination has made the this compound core a cornerstone for the development of targeted therapies.

This guide will delve into the synthetic routes to access this key intermediate, its chemical characteristics, and its application in the discovery of potent and selective inhibitors of critical cellular signaling pathways, most notably the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Chemical Synthesis and Properties

The synthesis of this compound is typically achieved through a multi-step process, with the key transformation being a reductive amination reaction.

Synthesis Workflow

A common and effective synthetic route involves the reaction of an N-protected 4-piperidone derivative with 4-chloroaniline, followed by the removal of the protecting group. The tert-butyloxycarbonyl (Boc) group is frequently employed for the protection of the piperidine nitrogen due to its stability and ease of removal under acidic conditions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior as a drug scaffold.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | [2] |

| Molecular Weight | 210.70 g/mol | [2] |

| Monoisotopic Mass | 210.09238 Da | [2] |

| Predicted XlogP | 2.7 | [2] |

| SMILES | C1CNCCC1NC2=CC=C(C=C2)Cl | [2] |

| InChI | InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | [2] |

Spectral Data

Characterization of this compound and its intermediates relies on standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring, the piperidine ring protons, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the chlorophenyl ring and the piperidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a prominent feature in the design of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream activator PDK1.[3] At the membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation.[3] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[4]

This compound Derivatives as Akt Inhibitors

The this compound scaffold has been instrumental in the development of potent and selective Akt inhibitors. By modifying the piperidine nitrogen and the 4-amino group, medicinal chemists have been able to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

| Compound ID | Target(s) | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) | Source |

| 10h | AKT1 | 24.3 | 3.7 (PC-3 cells) | [5] |

| GSK690693 | AKT1 | - | 14.1 (PC-3 cells) | [5] |

Note: The table presents data for derivatives of the core scaffold to illustrate its utility.

Experimental Protocols

The following sections provide generalized experimental protocols for the key synthetic steps involved in the preparation of this compound and its derivatives.

General Procedure for Reductive Amination

This protocol describes the formation of the C-N bond between a piperidone and an aniline.

Materials:

-

N-Boc-4-piperidone

-

4-chloroaniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in dichloromethane, add acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-N-(4-chlorophenyl)piperidin-4-amine.

General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the final product.

Materials:

-

N-Boc-N-(4-chlorophenyl)piperidin-4-amine

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-N-(4-chlorophenyl)piperidin-4-amine in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a saturated solution of HCl in an organic solvent.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion

This compound has established itself as a valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification have enabled the development of a wide array of biologically active molecules. The successful application of this core in the design of potent Akt kinase inhibitors highlights its significance in the ongoing quest for novel cancer therapeutics. This technical guide provides a foundational understanding of this important chemical entity and serves as a practical resource for researchers aiming to leverage its potential in their drug discovery programs. The continued exploration of derivatives based on the this compound scaffold is expected to yield further breakthroughs in the development of targeted therapies for a range of diseases.

References

- 1. KEGG PATHWAY: map04151 [kegg.jp]

- 2. PubChemLite - this compound (C11H15ClN2) [pubchemlite.lcsb.uni.lu]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

potential therapeutic applications of N-(4-chlorophenyl)piperidin-4-amine analogs

An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-chlorophenyl)piperidin-4-amine Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic potential of this compound analogs. The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in specific three-dimensional orientations.[1][2] The introduction of an N-(4-chlorophenyl) group and further substitutions on the piperidine-4-amine core has led to the discovery of compounds with a wide array of pharmacological activities. This document details the synthesis, biological evaluation, and mechanisms of action of these analogs across several key therapeutic areas, including oncology, infectious diseases, and neurology.

Antitubercular Activity: Targeting Menaquinone Biosynthesis

A significant area of investigation for piperidine derivatives has been in the development of novel agents against Mycobacterium tuberculosis. Analogs of this compound have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a crucial enzyme in the mycobacterial menaquinone (MK) biosynthesis pathway.[3] MK, or Vitamin K2, is an essential component of the electron transport chain in M. tuberculosis, making its synthesis an attractive target for new antitubercular drugs.

Mechanism of Action

The proposed mechanism involves the inhibition of the MenA enzyme, which catalyzes a key step in the synthesis of menaquinone.[3] By blocking this pathway, the analogs disrupt the bacterium's respiratory chain, leading to cell death.

Caption: Inhibition of the MenA enzyme in the M. tuberculosis menaquinone pathway.

Quantitative Data: In Vitro Activity

The in vitro inhibitory activities of representative analogs against the MenA enzyme and M. tuberculosis growth are summarized below.

| Compound ID | Structure/Substitution | MenA IC₅₀ (µM) | M. tb GIC₅₀ (µM) | M. tb MIC (µg/mL) | Reference |

| 11 | 4-chlorophenyl analog | 22 ± 3 | 10 ± 1 | - | [3] |

| Hit 1 | Piperidinol core | - | - | 1.5 | [4] |

Experimental Protocols

Synthesis of 4-chlorophenyl analog 11 (Adapted from[3])

-

Boc Protection: 4-hydroxymethylpiperidine is Boc-protected in basic conditions to yield the free alcohol.

-

Activation: The alcohol is converted to a tosylate or mesylate by condensation with the corresponding sulfonyl chloride.

-

Nucleophilic Substitution: The activated species undergoes nucleophilic substitution with a phenol in the presence of cesium carbonate to yield the desired aromatic ether.

-

Deprotection: Acidic deprotection affords the corresponding secondary amine.

-

Reductive Amination: The final compound is obtained via reductive amination of the secondary amine with an appropriate aldehyde (e.g., 4-(methyl(propyl)amino)benzaldehyde) using sodium triacetoxyborohydride.

MenA Inhibition Assay (General Protocol) A detailed protocol for this assay is highly specific to the laboratory setup but generally involves incubating the purified MenA enzyme with its substrates (e.g., DHNA and a polyprenyl pyrophosphate) and the test compound. The reaction progress is monitored, often using a coupled assay that detects a product or byproduct, and the IC₅₀ is calculated from the dose-response curve.

Anticancer Activity: Targeting Kinase Signaling Pathways

The N-(4-chlorophenyl) moiety has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. One such study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated inhibitory activity against key oncogenic kinases and growth inhibitory properties in glioma cells.[5]

Mechanism of Action: PKBβ/AKT2 Inhibition

The lead compound from this series, 4j , was found to be an inhibitor of the serine/threonine kinase AKT2 (also known as PKBβ).[5] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many cancers, including glioma. By inhibiting AKT2, these compounds can disrupt this pro-survival signaling cascade.

Caption: Inhibition of the oncogenic AKT2/PKBβ signaling pathway by a lead compound.

Quantitative Data: Kinase Inhibition

| Compound ID | Target Kinase | IC₅₀ (µM) | Activity | Reference |

| 4j | AKT2/PKBβ | Low micromolar | Inhibitory | [5] |

Experimental Protocols

Synthesis of N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles (Adapted from[5]) A four-component reaction is utilized, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The reactants typically include:

-

An aldehyde

-

Malononitrile

-

Hydrazine hydrate (or a substituted hydrazine)

-

An active methylene compound (e.g., a β-ketoester) These components are reacted together in a suitable solvent (e.g., ethanol) in the presence of the DABCO catalyst to yield the pyrano[2,3-c]pyrazole core.

Kinase Inhibition Assay (General Protocol) The inhibitory activity of compounds against a panel of purified kinases is often determined using radiometric or fluorescence-based assays. For example, a common method involves incubating the kinase, a substrate peptide, ATP (often radiolabeled ³³P-ATP), and the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition and calculate the IC₅₀ value.

Central Nervous System (CNS) Applications

The 4-arylpiperidine scaffold is a classic framework in neuropharmacology. Analogs based on the N-(4-chlorophenyl)piperidine structure have been investigated for analgesic and antipsychotic potential, often drawing connections to established drugs like haloperidol.

Analgesic and Hypotensive Effects

A series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and evaluated for analgesic and hypotensive activities. The studies showed that several of these derivatives exhibit significant analgesic effects in animal models.[6]

Caption: A typical workflow for the discovery of novel analgesic agents.

Quantitative Data: In Vivo Analgesic Activity

| Compound Series | Test Model | Dose | Effect | Reference |

| 2-5 | Tail flick test (Wistar rats) | 50 mg/kg (i.m.) | Significant analgesic activity | [6] |

| 2, 3, 5 | Normotensive rats | 50 mg/kg (i.m.) | Reduction in blood pressure | [6] |

Antipsychotic Potential and NMDA Receptor Interaction

The core structure, 4-(4-chlorophenyl)piperidin-4-ol, is a known precursor and metabolite of the widely used antipsychotic drug haloperidol.[1][7] This link suggests that analogs may possess antipsychotic properties. Furthermore, in vitro studies indicate that this chemical family has an affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key target in research on psychiatric and neurodegenerative disorders.[1]

Experimental Protocols

In Vivo Tail Flick Test (Adapted from[6])

-

Animals: Male Wistar rats are used.

-

Acclimatization: Animals are acclimatized to the testing environment.

-

Baseline: A baseline tail flick latency (the time taken to withdraw the tail from a radiant heat source) is measured.

-

Administration: The test compound (e.g., 50 mg/kg) or a reference drug (e.g., pethidine) is administered, typically via intramuscular (i.m.) injection.

-

Measurement: Tail flick latency is measured at set time points post-injection (e.g., 30, 60, 90, 120 minutes).

-

Analysis: An increase in tail flick latency compared to baseline and a vehicle control group indicates an analgesic effect.

Antimicrobial Activity

Beyond tuberculosis, other analogs have been synthesized and tested for broader antibacterial and antifungal activities. N-benzhydrylpiperidin-4-amine derivatives, which can be seen as analogs of the core N-aryl structure, have shown promising results.[8]

Quantitative Data: Antimicrobial Screening

| Compound Series | Test Organisms | Method | Result | Reference |

| 7a-7j | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus (bacteria); Aspergillus niger, Aspergillus flavus (fungi) | Paper disc diffusion | Significant antibacterial and antifungal activity | [8] |

Experimental Protocols

Synthesis of N-benzhydrylpiperidin-4-amine derivatives (Adapted from[8]) The synthesis is achieved via reductive amination.

-

Reactants: An N-substituted 4-piperidone is reacted with a benzhydrylamine derivative.

-

Reducing Agent: A suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is used.

-

Procedure: The amine and ketone are mixed in a solvent (e.g., methanol or dichloroethane), and the reducing agent is added portion-wise. The reaction is stirred until completion.

-

Workup: The product is isolated through standard aqueous workup and purification techniques (e.g., crystallization or chromatography).

Paper Disc Diffusion Technique (General Protocol)

-

Inoculation: An agar plate is uniformly inoculated with a standardized suspension of the target microorganism.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured to determine the compound's antimicrobial activity.

Conclusion

The this compound scaffold and its closely related analogs represent a versatile and promising platform in modern drug discovery. The research summarized in this guide demonstrates a remarkable breadth of therapeutic potential, with confirmed activities against critical targets in oncology, infectious disease, and neurology. The synthetic tractability of the piperidine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating precise molecular mechanisms, optimizing lead compounds through medicinal chemistry efforts, and advancing the most promising candidates into more extensive preclinical and clinical evaluation.

References

- 1. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring the Chemical Space of N-(4-chlorophenyl)piperidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(4-chlorophenyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the chemical space of its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction

The piperidine moiety is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties.[1] The this compound core, in particular, has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of pharmacological activities. These include potential treatments for neurological disorders, infectious diseases, and cancer. This guide aims to provide a comprehensive resource for researchers working on the design, synthesis, and evaluation of novel therapeutic agents based on this promising scaffold.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency and selectivity.

Table 1: Urease and Acetylcholinesterase Inhibitory Activity

| Compound ID | Urease IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) | Reference |

| 7l | 2.14 ± 0.003 | - | [2][3] |

| 7m | 0.63 ± 0.001 | - | [2][3] |

| 7n | 2.17 ± 0.006 | - | [2][3] |

| 7o | 1.13 ± 0.003 | - | [2][3] |

| 7p | 1.21 ± 0.005 | - | [2][3] |

| 7r | 6.28 ± 0.003 | - | [2][3] |

| 7u | 2.39 ± 0.005 | - | [2][3] |

| 7v | 2.15 ± 0.002 | - | [2][3] |

| 7x | 2.26 ± 0.003 | Most Active | [2][3] |

| Thiourea (Standard) | 21.25 ± 0.15 | - | [2][3] |

Note: For Acetylcholinesterase activity, the source identifies the most active compounds without providing specific IC₅₀ values.

Table 2: Anti-tuberculosis Activity

| Compound ID | MIC (µg/mL) | Reference |

| 1 | 1.5 | [4] |

Table 3: Kinase Inhibitory and Anti-glioma Activity

| Compound ID | Kinase Target | IC₅₀ (µM) | Anti-glioma EC₅₀ | Reference |

| 4j | AKT2/PKBβ | Low micromolar | Potent | [5] |

Table 4: Receptor Binding Affinity

| Compound | Receptor | IC₅₀ (nM) | Reference |

| N-(3-Chlorophenyl)-1-methylpiperidin-4-amine | Dopamine D₂ | 120 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of the 4-(4-chlorophenyl)piperidin-4-ol Core

The precursor 4-(4-chlorophenyl)piperidin-4-ol is a key intermediate. A common synthetic route involves a Grignard reaction.[7]

Protocol:

-

Grignard Reagent Preparation: Prepare 4-chlorophenylmagnesium bromide from 4-bromochlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with N-protected Piperidinone: Add a solution of an N-protected 4-piperidinone derivative (e.g., N-benzyl-4-piperidinone) in anhydrous THF dropwise to the Grignard reagent at 0°C.

-

Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or water to yield 4-(4-chlorophenyl)piperidin-4-ol.[8]

Synthesis of N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles

A four-component synthesis catalyzed by DABCO is an efficient method for generating these derivatives.[5]

Protocol:

-

Reaction Mixture: In a round-bottom flask, combine ethyl acetoacetate, hydrazine hydrate, 4-chlorobenzaldehyde, and malononitrile in ethanol.

-

Catalyst Addition: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Reflux: Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry to afford the pure N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative.

In Vitro Anti-tuberculosis Assay

The activity of synthesized compounds against Mycobacterium tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).

Protocol:

-

Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Assay Setup: In a 96-well microplate, add the bacterial inoculum to wells containing the diluted compounds. Include positive (drug-free) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for a specified period.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate.

-

Reading: After a color change from blue to pink is observed in the positive control wells, read the fluorescence or absorbance of the wells. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the exploration of the chemical space of this compound derivatives.

References

- 1. Cas 39512-49-7,4-(4-Chlorophenyl)piperidin-4-ol | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-Chlorophenyl)-1-methylpiperidin-4-amine () for sale [vulcanchem.com]

- 7. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 8. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the History, Discovery, and Therapeutic Applications of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have made it a cornerstone in the design and development of a vast array of therapeutics, with over 70 commercially available drugs featuring this core structure.[1][3] From potent analgesics to life-changing treatments for central nervous system disorders, the history of substituted piperidines is intrinsically linked to major advancements in pharmacology and drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of substituted piperidines, with a focus on key discoveries, experimental methodologies, and the underlying signaling pathways that govern their biological activity.

A Historical Perspective: From Natural Products to Synthetic Blockbusters

The journey of piperidine in medicine began with the isolation of piperine from black pepper in the early 19th century.[4] However, it was the structural elucidation of naturally occurring alkaloids like atropine and morphine, which contain fused piperidine rings, that truly highlighted the pharmacological potential of this heterocycle.[4] The early 20th century witnessed the dawn of synthetic medicinal chemistry, leading to the development of the first synthetic piperidine-based drugs. A pivotal moment came with the synthesis of pethidine (meperidine) in 1939, a potent opioid analgesic that mimicked the activity of morphine. This discovery spurred further exploration of the 4-substituted piperidine scaffold, ultimately leading to the synthesis of the highly potent opioid fentanyl by Paul Janssen in 1959.

The mid-20th century saw the introduction of methylphenidate for the treatment of what is now known as Attention Deficit Hyperactivity Disorder (ADHD).[5] The therapeutic landscape was also shaped by the tragic story of thalidomide, a sedative containing a piperidine-like glutarimide ring, which was withdrawn from the market due to its severe teratogenic effects.[6] However, the later discovery of its potent immunomodulatory and anti-angiogenic properties has led to its repurposing for the treatment of multiple myeloma and other conditions, underscoring the complex and multifaceted nature of piperidine-related pharmacology.[4][7]

Synthetic Methodologies: Constructing the Piperidine Core

The development of efficient and stereoselective methods for the synthesis of substituted piperidines has been a major focus of organic chemistry.[2][7] Early approaches relied heavily on the hydrogenation of pyridine precursors, a method that remains relevant today.[8] Over the years, a diverse array of synthetic strategies has emerged, providing access to a wide range of substitution patterns and stereochemistries.

Key Synthetic Strategies:

-

Hydrogenation of Pyridines: This classical method involves the reduction of substituted pyridines to the corresponding piperidines using various catalysts such as platinum, palladium, or rhodium.[8]

-

Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent is a powerful tool for constructing the piperidine ring or for introducing substituents.[9]

-

Michael Addition: The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a widely used strategy for the synthesis of 4-piperidones.[9]

-

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.

-

Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of various substituted piperidines from acyclic diene precursors.

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials have emerged as an efficient strategy for the rapid assembly of complex piperidine scaffolds.[2]

Quantitative Data on Substituted Piperidines

The biological activity of substituted piperidines is highly dependent on the nature and position of their substituents. Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[10][11] The following tables summarize key quantitative data for several important classes of substituted piperidines.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Fentanyl | μ-Opioid Receptor | 1.6 | 0.51 | [12] |

| Carfentanil | μ-Opioid Receptor | 0.034 | - | [12] |

| Sufentanil | μ-Opioid Receptor | 0.16 | - | [12] |

| Remifentanil | μ-Opioid Receptor | 1.4 | - | [12] |

| Morphine | μ-Opioid Receptor | 4.02 | - | [13] |

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| d-threo-Methylphenidate | Dopamine Transporter (DAT) | - | 131 | [6] |

| d-threo-Methylphenidate | Norepinephrine Transporter (NET) | - | 83 | [6] |

| (±)-threo-4F-Methylphenidate | Dopamine Transporter (DAT) | - | 66 | [6] |

| (±)-threo-4F-Methylphenidate | Norepinephrine Transporter (NET) | - | 45 | [6] |

| 3,4-dichloro-Methylphenidate | Dopamine Transporter (DAT) | - | 50 | [14] |

| 3,4-dichloro-Methylphenidate | Norepinephrine Transporter (NET) | - | 9 | [14] |

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Thalidomide | Cereblon (CRBN) | ~250 | ~30,000 | [2][15] |

| Lenalidomide | Cereblon (CRBN) | - | ~3,000 | [2] |

| Pomalidomide | Cereblon (CRBN) | - | ~3,000 | [2] |

| (S)-Thalidomide | Cereblon (CRBN) | - | - | [16] |

| (R)-Thalidomide | Cereblon (CRBN) | - | - | [16] |

Experimental Protocols

Synthesis of Fentanyl

This three-step synthesis provides a high-yielding route to fentanyl.[13][17]

Step 1: N-alkylation of 4-piperidone

Commercially available 4-piperidone monohydrate hydrochloride is alkylated with (2-bromoethyl)benzene in the presence of a base such as cesium carbonate to yield 1-phenethyl-4-piperidone.

Step 2: Reductive Amination

The resulting 1-phenethyl-4-piperidone undergoes reductive amination with aniline using a reducing agent like sodium triacetoxyborohydride to afford N-phenyl-1-phenethylpiperidin-4-amine.

Step 3: Acylation

The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to yield fentanyl.

Synthesis of d,l-threo-Methylphenidate

This procedure describes a common route to the racemic threo diastereomer of methylphenidate.

Step 1: Condensation

2-Chloropyridine is reacted with methyl phenylacetate in the presence of a strong base like sodium amide to form methyl 2-phenyl-2-(pyridin-2-yl)acetate.

Step 2: Hydrogenation

The pyridine ring of the resulting ester is catalytically hydrogenated using a platinum or rhodium catalyst under pressure to yield a mixture of the threo and erythro diastereomers of methylphenidate.

Step 3: Diastereomeric Resolution

The desired threo diastereomer is separated from the erythro diastereomer by fractional crystallization of their salts with a chiral acid, such as D-tartaric acid.

Synthesis of Thalidomide

A facile two-step synthesis of thalidomide has been reported with a high overall yield.[6][18]

Step 1: Formation of N-Phthaloyl-DL-glutamic acid

Phthalic anhydride is reacted with L-glutamic acid to form N-phthaloyl-DL-glutamic acid.